molecular formula C12H13NO B3354983 1-(3-methylindolizin-1-yl)propan-1-one CAS No. 61453-96-1

1-(3-methylindolizin-1-yl)propan-1-one

Cat. No.: B3354983
CAS No.: 61453-96-1
M. Wt: 187.24 g/mol
InChI Key: OMOWSKUUARCCNZ-UHFFFAOYSA-N
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Description

1-(3-Methylindolizin-1-yl)propan-1-one is a chemical compound with the molecular formula C12H13NO.

Preparation Methods

The synthesis of 1-(3-methylindolizin-1-yl)propan-1-one typically involves the reaction of 3-methylindolizine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of advanced technologies and equipment to ensure consistent quality and high production rates .

Chemical Reactions Analysis

1-(3-Methylindolizin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur with reagents like halogens or alkylating agents.

Mechanism of Action

The mechanism of action of 1-(3-methylindolizin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Methylindolizin-1-yl)propan-1-one can be compared with other indolizine derivatives, such as:

  • 1-(2-methylindolizin-1-yl)propan-1-one
  • 1-(4-methylindolizin-1-yl)propan-1-one
  • 1-(5-methylindolizin-1-yl)propan-1-one

The unique properties of this compound, such as its specific substitution pattern and resulting biological effects, distinguish it from other similar compounds .

Properties

IUPAC Name

1-(3-methylindolizin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-12(14)10-8-9(2)13-7-5-4-6-11(10)13/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOWSKUUARCCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C2C=CC=CN2C(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484477
Record name 1-Propanone, 1-(3-methyl-1-indolizinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61453-96-1
Record name 1-Propanone, 1-(3-methyl-1-indolizinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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